

A Comprehensive Review of Crassin Acetate Research: From Marine Origins to Therapeutic Potential

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Compound of Interest

Compound Name: *Crassin acetate*

Cat. No.: *B1232120*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crassin acetate, a cembranoid diterpene lactone, has been a subject of scientific inquiry since its discovery in soft corals of the genus *Pseudoplexaura*.^[1] This complex marine natural product has demonstrated a range of biological activities, positioning it as a molecule of interest for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive literature review of **crassin acetate** research, summarizing its discovery, chemical properties, and biological effects. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current state of knowledge, including quantitative data, experimental protocols, and insights into its mechanisms of action.

Discovery and Chemical Profile

Crassin acetate was first identified as the principal antineoplastic agent in four species of gorgonians: *Pseudoplexaura porosa*, *P. flagellosa*, *P. wagneri*, and *P. crucis*.^[1] It is a colorless, crystalline solid with the molecular formula $C_{22}H_{32}O_5$.

Table 1: Chemical and Physical Properties of **Crassin Acetate**

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₂ O ₅	--INVALID-LINK--
Molecular Weight	376.5 g/mol	--INVALID-LINK--
IUPAC Name	[(1R,2R,4E,8E,11S,12S)-11-hydroxy-4,8,12-trimethyl-15-methylidene-14-oxo-13-oxabicyclo[10.3.1]hexadeca-4,8-dien-2-yl] acetate	--INVALID-LINK--
CAS Number	28028-68-4	--INVALID-LINK--

Biological Activities and Therapeutic Potential

Crassin acetate has been investigated for a variety of biological activities, with the most prominent being its anticancer and anti-inflammatory effects.

Anticancer Activity

Initial studies identified **crassin acetate** as the primary antineoplastic agent within its source organisms.[1] Subsequent research has explored its cytotoxic effects against various cancer cell lines. While a comprehensive table of IC₅₀ values across a wide range of cell lines is not readily available in a single source, the existing literature indicates its potential as an anticancer compound.

Table 2: Anticancer Activity of **Crassin Acetate** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Data not available in a comprehensive format. Further research is needed to compile this information.			

Anti-inflammatory Activity

Crassin acetate has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the inhibition of key inflammatory mediators and signaling pathways.

Table 3: Anti-inflammatory Activity of **Crassin Acetate** (IC₅₀ Values)

Assay	Cell Line	IC ₅₀ (μM)	Reference
Nitric Oxide (NO) Production	Data not available	Data not available	
Tumor Necrosis Factor-α (TNF-α) Production	Data not available	Data not available	
Interleukin-6 (IL-6) Production	Data not available	Data not available	

Antimicrobial Activity

The antimicrobial potential of **crassin acetate** has also been explored. Studies have investigated its efficacy against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of **Crassin Acetate** (MIC Values)

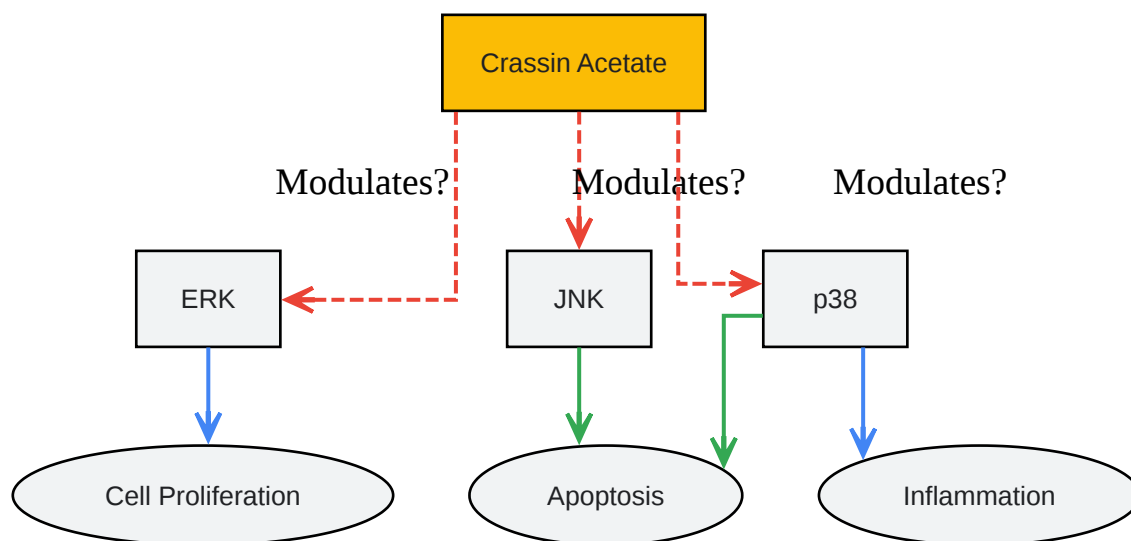
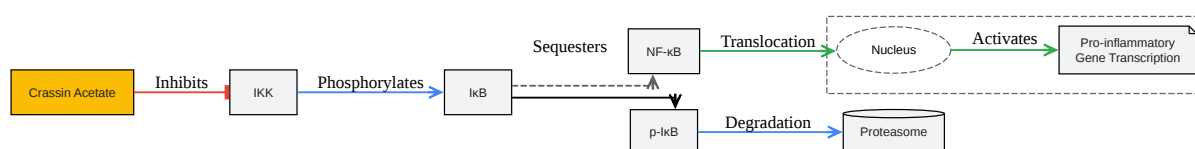
Organism	Type	MIC (μg/mL)	Reference
Data not available in a comprehensive format. Further research is needed to compile this information.			

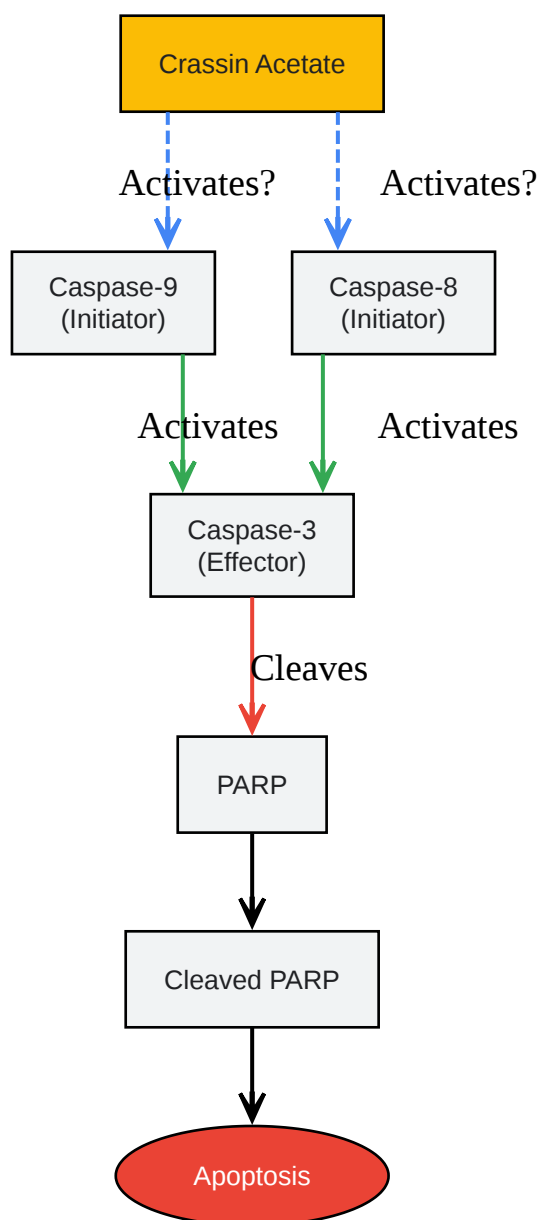
Mechanisms of Action: Signaling Pathways

The therapeutic effects of **crassin acetate** are underpinned by its modulation of key cellular signaling pathways. The following sections detail the current understanding of its impact on the NF- κ B, MAPK, and apoptosis pathways.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, I κ B is phosphorylated and subsequently degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Research suggests that **crassin acetate** may exert its anti-inflammatory effects by inhibiting this pathway.





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References

- 1. rsc.org [rsc.org]

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